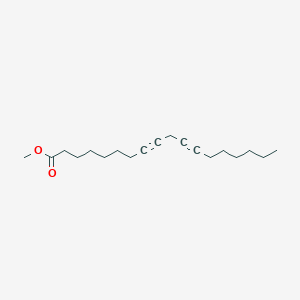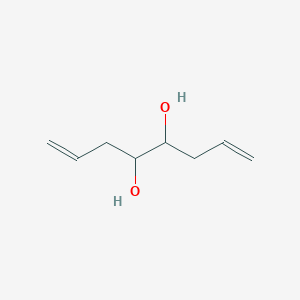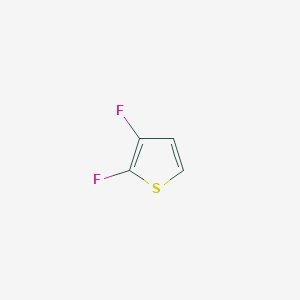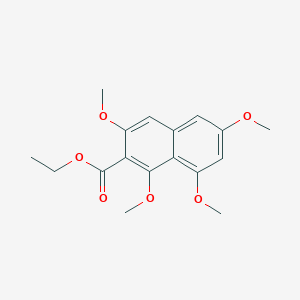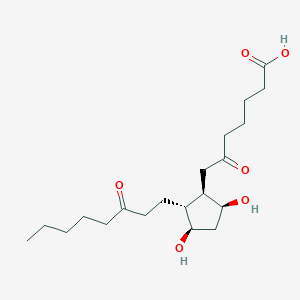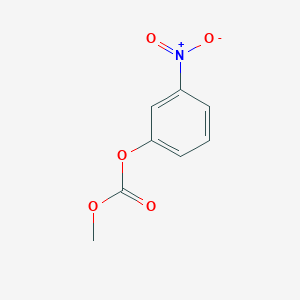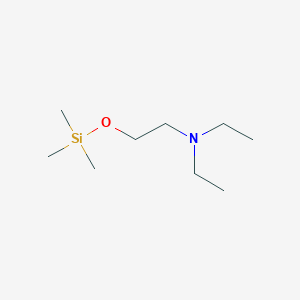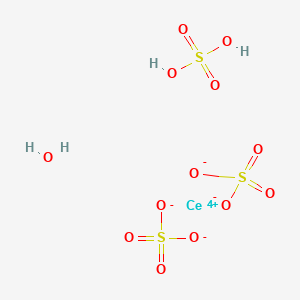
Cerium(IV)-sulfathydrat, Komplex mit Schwefelsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(IV) sulfate hydrate, complex with sulfuric acid is a useful research compound. Its molecular formula is CeH4O13S3 and its molecular weight is 448.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cerium(IV) sulfate hydrate, complex with sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium(IV) sulfate hydrate, complex with sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytische Chemie: Redox-Titrationen
Cerium(IV)-sulfathydrat: wird in der analytischen Chemie häufig als Oxidationsmittel in Redox-Titrationen verwendet . Es dient als starkes Oxidationsmittel unter sauren Bedingungen, was für die Bestimmung der Konzentration von Reduktionsmitteln in einer Lösung unerlässlich ist. Die Fähigkeit dieser Verbindung, als Redoxindikator zu fungieren, insbesondere in Verbindung mit anderen Indikatoren, macht sie zu einem wertvollen Werkzeug für die quantitative Analyse in Laboren.
Katalysator in der organischen Synthese
Die Verbindung findet Anwendung als Katalysator in organischen Syntheseprozessen. Es kann die selektive Oxidation von sekundären Alkoholen zu Ketonen katalysieren . Dies ist besonders nützlich bei der Synthese von Feinchemikalien und pharmazeutischen Zwischenprodukten, bei denen die präzise Kontrolle des Oxidationszustands entscheidend ist.
Nanopartikel-Synthese
Forscher verwenden Cerium(IV)-sulfathydrat für die Synthese von Ceriumdioxid (CeO₂) -Nanopartikeln . Diese Nanopartikel haben eine Vielzahl von Anwendungen, unter anderem als Katalysatoren für die Reduktion von Stickoxiden (NOx) in Abgasanlagen von Fahrzeugen, wodurch sie zu saubereren Emissionen beitragen.
Chemische Zwischenstufe
Diese Verbindung wird als chemische Zwischenstufe in verschiedenen industriellen und Forschungsanwendungen eingesetzt. Ihre Rolle als Zwischenprodukt erleichtert die Herstellung komplexerer chemischer Verbindungen .
Wirkmechanismus
Target of Action
Cerium(IV) sulfate hydrate, complex with sulfuric acid, is primarily used as a catalyst in various chemical reactions . It targets the reactants in these reactions, facilitating their transformation into the desired products.
Mode of Action
As a catalyst, this compound accelerates chemical reactions without being consumed in the process . It does this by lowering the activation energy required for the reaction to proceed, thereby increasing the reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For example, it can be used in the production of pentyl butyrate and butyl acetate in food fragrances . In these reactions, it facilitates the synthesis of these compounds, affecting the associated biochemical pathways .
Result of Action
The primary result of the action of Cerium(IV) sulfate hydrate, complex with sulfuric acid, is the acceleration of chemical reactions . This leads to an increase in the production rate of the desired products .
Action Environment
The efficacy and stability of this compound as a catalyst can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . For example, the tetrahydrate form of Cerium(IV) sulfate loses water when heated to 180-200 °C .
: Cerium (IV) sulfate hydrate, complex with sulfuric acid : Cerium (IV) Sulfate Hydrate, Complex with Sulfuric Acid (CAS No. 17106-39-7) : Cerium(IV) sulfate - Wikipedia
Safety and Hazards
Zukünftige Richtungen
Cerium(IV) sulfate hydrate, complex with sulfuric acid, can be used as the developer of nigrosine and in the production of colored glass . It can also be used as a catalyst for the production of pentyl butyrate and butyl acetate in food fragrances . Its pentahydrate, octahydrate, and nonahydrate are used as optical glass polishing materials .
Biochemische Analyse
Biochemical Properties
It is known that the ceric ion acts as a strong oxidizer under acidic conditions . This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions, potentially altering their function or activity.
Cellular Effects
Given its strong oxidizing properties, it may influence cell function by altering redox-sensitive signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cerium(IV) sulfate hydrate, complex with sulfuric acid is not well-defined. As a strong oxidizer, it may exert its effects at the molecular level by interacting with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the tetrahydrate form of cerium(IV) sulfate loses water when heated to 180-200 °C , suggesting that its effects may change over time under certain conditions.
Metabolic Pathways
Given its strong oxidizing properties, it may interact with enzymes or cofactors involved in redox reactions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cerium(IV) sulfate hydrate, complex with sulfuric acid involves the reaction between cerium(IV) oxide and concentrated sulfuric acid. The reaction is exothermic and should be carried out with caution. The resulting product is then hydrated to form the final compound.", "Starting Materials": [ "Cerium(IV) oxide", "Concentrated sulfuric acid" ], "Reaction": [ "Step 1: Add cerium(IV) oxide to concentrated sulfuric acid slowly and with stirring.", "Step 2: Heat the mixture to 150-200°C and continue stirring for 4-6 hours.", "Step 3: Allow the mixture to cool and add water to hydrate the resulting compound.", "Step 4: Filter the product and wash with water to remove any impurities.", "Step 5: Dry the product at 100-120°C to obtain Cerium(IV) sulfate hydrate, complex with sulfuric acid." ] } | |
CAS-Nummer |
17106-39-7 |
Molekularformel |
CeH4O13S3 |
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
cerium(4+);sulfuric acid;disulfate;hydrate |
InChI |
InChI=1S/Ce.3H2O4S.H2O/c;3*1-5(2,3)4;/h;3*(H2,1,2,3,4);1H2/q+4;;;;/p-4 |
InChI-Schlüssel |
FGTHNVIWCFTMAV-UHFFFAOYSA-J |
SMILES |
O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Kanonische SMILES |
O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)

